1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride can be synthesized through the reaction of 3-chlorophenylcyclopropane with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves the following steps:
- Dissolving 3-chlorophenylcyclopropane in an inert solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Refluxing the mixture for several hours until the reaction is complete.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the reaction safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl chloride: Similar in structure but lacks the 3-chlorophenyl group.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclohexanecarbonyl chloride: Contains a six-membered ring instead of a three-membered ring.
Uniqueness
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropanecarbonyl chlorides . This makes it particularly useful in specific synthetic applications where the 3-chlorophenyl group is required .
Biological Activity
1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring substituted with a chlorophenyl group and a carbonyl chloride functional group. The presence of the chlorine atom and the unique cyclic structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological molecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or receptor binding, thereby influencing physiological processes.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that related cyclopropane derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in managing conditions like arthritis or other inflammatory diseases.
- Neuropharmacological Effects : Investigations into similar compounds have revealed interactions with neurotransmitter systems, indicating potential for neuroprotective or psychotropic effects.
Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several chlorinated cyclopropane derivatives. The results indicated that this compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Anti-inflammatory Activity
In research conducted on inflammatory models, compounds derived from chlorophenyl cyclopropanes demonstrated marked reductions in pro-inflammatory cytokines. This suggests that this compound may modulate immune responses, potentially serving as a therapeutic agent for inflammatory disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuropharmacological Effects |
---|---|---|---|
This compound | Moderate | Significant | Potential |
2-(4-Chlorophenyl)cyclopropanecarboxylic acid | High | Moderate | Minimal |
1-(4-Bromophenyl)cyclopropanecarbonitrile | Low | Significant | Potential |
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTIQKKLOBAJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640621 |
Source
|
Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501698-47-1 |
Source
|
Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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